1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline
Overview
Description
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with hydroxyl groups at the 4 and 6 positions and a methyl group at the 2 position. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Mechanism of Action
Target of Action
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol primarily targets the central nervous system (CNS). It interacts with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways . These pathways play crucial roles in regulating mood, cognition, and motor functions.
Mode of Action
The compound acts as a neuromodulator by binding to dopamine and serotonin receptors. It enhances the release of these neurotransmitters and inhibits their reuptake, leading to increased synaptic concentrations . This interaction results in heightened neurotransmission, which can influence mood and behavior.
Biochemical Pathways
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol affects several biochemical pathways:
- Serotonergic Pathway : Elevated serotonin levels improve mood and anxiety regulation .
- Neuroprotective Pathways : The compound exhibits antioxidant properties, protecting neurons from oxidative stress and apoptosis .
Pharmacokinetics
The pharmacokinetics of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol involve:
Result of Action
At the molecular level, the compound’s action results in increased neurotransmitter levels, leading to enhanced synaptic transmission. Cellular effects include improved neuronal survival and function due to its neuroprotective properties . Clinically, this can translate to improved mood, cognitive function, and motor control.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability and efficacy. For instance:
- Chemical Interactions : Concurrent use of other CNS-active drugs can alter its pharmacodynamics and pharmacokinetics .
: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs
Biochemical Analysis
Biochemical Properties
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine receptors, influencing dopamine signaling pathways. This interaction is significant as dopamine is a key neurotransmitter involved in movement, learning, and reward mechanisms . Additionally, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol has been found to modulate the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters .
Cellular Effects
The effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in neuroprotection and neurodegeneration . Furthermore, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
At the molecular level, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with MAO results in the inhibition of this enzyme, thereby increasing the levels of neurotransmitters . Additionally, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol vary with different dosages in animal models. At low doses, it has been observed to have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases . At high doses, it can cause toxic effects, including damage to dopaminergic neurons . These threshold effects highlight the importance of dosage in the potential therapeutic application of this compound.
Metabolic Pathways
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol is involved in several metabolic pathways. It interacts with enzymes such as MAO and catechol-O-methyltransferase (COMT), influencing the metabolism of neurotransmitters . These interactions can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, particularly in the brain, where it can exert its biological effects . The localization and accumulation of this compound are influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol is critical for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and the exertion of its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The hydroxyl groups can be introduced through subsequent oxidation reactions.
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Pictet-Spengler Reaction
Reactants: Phenylethylamine derivative and aldehyde/ketone.
Catalyst: Acid (e.g., hydrochloric acid).
Conditions: Reflux at elevated temperatures.
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Oxidation
Reactants: Tetrahydroisoquinoline derivative.
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Conditions: Controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline undergoes various chemical reactions, including:
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Oxidation: : Conversion of hydroxyl groups to carbonyl groups.
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
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Reduction: : Reduction of carbonyl groups to hydroxyl groups.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous conditions.
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Substitution: : Introduction of substituents at specific positions.
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotection and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl and hydroxyl groups, resulting in different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group at the 1 position, leading to distinct pharmacological properties.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11/h2-4,10,12-13H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNCQQCQUUCKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275444 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23824-24-0 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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